molecular formula C16H20N4OS2 B5505286 (2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine

(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine

Cat. No. B5505286
M. Wt: 348.5 g/mol
InChI Key: SQBPLZFFRKQSSQ-WCQYABFASA-N
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Description

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves strategic reactions that incorporate specific functional groups to achieve the desired molecular architecture. For instance, methods such as base-induced dimerization of methyl-isothiazolium salts have been utilized to create thiazole-based heterocycles, showcasing the versatility of thiazole chemistry in constructing complex molecules (Schulze et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of thiazole and thiophene derivatives has been extensively performed using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of certain thiazol-2-amine derivatives has been elucidated, revealing intricate details about their geometric configuration and electronic structure (Özdemir et al., 2009).

Chemical Reactions and Properties

The reactivity of thiazole and thiophene compounds is highlighted by their involvement in various chemical reactions, including cycloadditions and condensation reactions. These reactions are pivotal in extending the structural and functional diversity of the thiazole and thiophene frameworks, contributing to their broad applicability in chemical synthesis (Pekcan & Heimgartner, 1988).

Scientific Research Applications

Heterocyclic Chemistry and Material Science

Heterocyclic compounds, including those containing thiazole and thiophene moieties similar to the specified compound, are crucial in developing new materials with specific properties. The synthesis of heterocyclic amines and their application in creating disperse dyes showcases the importance of these compounds in material science, particularly in textile engineering. Dyes derived from heterocyclic amines, such as 2-aminothiazoles, demonstrate high tinctorial power and are used to color cellulose acetate in various hues, from red to greenish-blue. This application is significant for developing new textile materials with desired aesthetic and durability properties (Georgiadou & Tsatsaroni, 2002).

Organic Synthesis

In organic synthesis, compounds like the specified one may participate in domino reactions, a method that allows for constructing complex molecules from simpler ones through a series of consecutive reactions without the need to isolate intermediates. For instance, the triethylamine-catalyzed domino reactions of 1,3-thiazolidinedione with aromatic amines and malononitrile demonstrate the synthesis of polysubstituted dihydrothiophenes, showcasing the utility of heterocyclic compounds in efficiently building complex structures (Sun et al., 2009).

Material Properties and Application

The modulation of electrochemical properties in materials through the molecular structure of amines, such as those involving diazabicyclo[2.2.2]octane (Dabco), underscores the significance of organic compounds in enhancing the performance of polymeric materials. This application is crucial in developing high-performance materials for various industrial applications, including membranes and filters (Filpi et al., 2013).

properties

IUPAC Name

(3-aminothiophen-2-yl)-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c17-14-3-4-23-15(14)16(21)20-6-11-1-2-13(20)8-19(5-11)7-12-9-22-10-18-12/h3-4,9-11,13H,1-2,5-8,17H2/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBPLZFFRKQSSQ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=C(C=CS3)N)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=C(C=CS3)N)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine

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